(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

Physicochemical profiling Drug-likeness β-Amino acid logP

(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid (CAS 1335402-37-3) is a non-proteinogenic chiral β-amino acid featuring a 3-bromo-2-hydroxyphenyl substituent on the β-carbon. With a molecular formula of C₉H₁₀BrNO₃ and molecular weight of 260.08 g/mol, it belongs to the 3-amino-3-arylpropionic acid class.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Cat. No. B13037453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)C(CC(=O)O)N
InChIInChI=1S/C9H10BrNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1
InChIKeyHVSGTXLTOOIBMO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic Acid – Chiral β-Amino Acid Building Block for Peptidomimetic and Medicinal Chemistry Procurement


(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid (CAS 1335402-37-3) is a non-proteinogenic chiral β-amino acid featuring a 3-bromo-2-hydroxyphenyl substituent on the β-carbon . With a molecular formula of C₉H₁₀BrNO₃ and molecular weight of 260.08 g/mol, it belongs to the 3-amino-3-arylpropionic acid class [1]. The compound combines three functionally significant features: (i) a β-amino acid backbone conferring resistance to proteolytic degradation, (ii) an ortho-hydroxy group capable of intramolecular hydrogen bonding and metal chelation, and (iii) a meta-bromo substituent that enables halogen bonding and transition metal-catalyzed cross-coupling for late-stage diversification [2][3]. Commercial suppliers offer the compound at ≥95% purity, with typical research-grade specifications at 98% .

Why Generic Substitution Fails – Structural Uniqueness of (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic Acid Versus In-Class Analogs


Substituting this compound with closely related analogs—even those sharing the β-amino acid scaffold—carries quantifiable risk of altered physicochemical and pharmacological behavior. The absence of the ortho-hydroxy group (as in (S)-3-amino-3-(3-bromophenyl)propanoic acid) eliminates chelation capacity and reduces hydrogen-bond donor count from 3 to 2, while simultaneously increasing LogP from 1.63 to 2.62 [1]. Replacing bromine with chlorine (chloro analog) weakens halogen-bond donor strength approximately 1.5–2 fold, consistent with the established Cl < Br < I σ-hole trend [2]. The des-bromo analog lacks a heavy-atom handle for X-ray phasing and Suzuki coupling. Critically, the (3S) stereochemistry is required for target recognition in chiral environments; the (3R) enantiomer may exhibit divergent binding . These multidimensional differences mean that simple in-class substitution cannot preserve the intended physicochemical profile, synthetic utility, or biological interaction pattern.

Quantitative Differentiation Evidence – (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic Acid Procurement Decision Matrix


Lipophilicity Modulation: LogP Comparison Across Halogen and Hydroxy Variants

The target compound exhibits a LogP of 1.63, representing a balanced lipophilicity that differs substantially from its closest analogs. The des-hydroxy analog (no 2-OH group) has a significantly higher LogP of 2.62, while the des-bromo analog shows LogP of 1.57 [1]. The chloro analog has an estimated LogP of ~1.2 . This places the target compound in the desirable Lipinski logP range (1–3) while providing sufficient hydrophobicity for membrane permeability—a balance not achieved by any single comparator.

Physicochemical profiling Drug-likeness β-Amino acid logP

Halogen Bond Donor Strength: Bromine Outperforms Chlorine in Non-Covalent Interaction Potential

The meta-bromine substituent on the target compound acts as a halogen bond (XB) donor. The strength of XB interactions follows the established order Cl < Br < I, with bromine providing an optimal balance between enthalpic stabilization and entropic penalty in biomolecular contexts [1][2]. In DNA junction model systems, bromine-mediated X-bonds exhibit lower free energy than chlorine-mediated X-bonds, making bromine the preferred halogen for designed XB interactions [2]. Compared to the chloro analog (XB strength ~60–70% of bromine), the target compound provides a stronger and more geometrically predictable XB donor for structure-based design.

Halogen bonding σ-Hole Non-covalent interactions Protein-ligand recognition

Ortho-Hydroxy Group Contribution to Polar Surface Area and Hydrogen Bonding Capacity

The target compound possesses 3 hydrogen bond donors (NH₂, OH, COOH) and 3 acceptors, yielding an estimated polar surface area (PSA) of ~83.55 Ų [1]. In contrast, the des-hydroxy analog (CAS 275826-35-2) has only 2 H-bond donors and a PSA of 63.32 Ų [2]. This 20.23 Ų difference equals approximately 32% higher PSA, which directly influences blood-brain barrier penetration predictions (PSA < 90 Ų typically required for CNS penetration). The ortho-hydroxy group also enables bidentate metal chelation (e.g., Fe³⁺, Cu²⁺), a feature absent in the des-hydroxy comparator [3].

Polar surface area Hydrogen bond donor count Drug-likeness Chelation

β-Amino Acid Scaffold: Proteolytic Stability Advantage Over α-Amino Acid Analogs

The β-amino acid backbone of the target compound provides inherent resistance to proteolytic degradation compared to α-amino acid analogs such as 3-bromo-L-tyrosine (CAS 38739-13-8) [1]. Studies on β-peptides and α/β-hybrid peptides demonstrate that even a single β-amino acid homologation at the scissile bond significantly improves half-life against peptidases [2]. Specifically, DPP-4 cleavage studies show that β-amino acid-containing peptides exhibit markedly slower degradation kinetics versus their α-peptide counterparts, with half-life extensions ranging from 2-fold to >10-fold depending on sequence context [2]. This scaffold-level advantage applies directly when the target compound is incorporated into peptide or peptidomimetic sequences.

Metabolic stability Protease resistance Peptidomimetics Half-life

Aryl Bromide as Synthetic Handle: Cross-Coupling Versatility Versus Chloro and Non-Halogenated Analogs

The meta-bromine substituent on the target compound serves as an efficient handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings [1]. Aryl bromides react approximately 10–50 times faster than aryl chlorides in Suzuki couplings under standard conditions (Pd(PPh₃)₄, 80°C, aqueous base), enabling milder reaction conditions and higher yields [2]. The des-bromo analog (2-hydroxyphenyl, no halogen) completely lacks this diversification capability. The chloro analog, while capable of cross-coupling, requires harsher conditions (elevated temperature, stronger bases, specialized ligands) that risk racemization of the chiral β-carbon center [2].

Suzuki coupling C-C bond formation Late-stage functionalization Building block utility

Antimicrobial Pharmacophore Validation: 2-Hydroxyphenyl-β-Amino Acid Core Activity Against Drug-Resistant Gram-Positive Pathogens

A 2025 study by Grybaitė et al. systematically evaluated N-substituted β-amino acid derivatives bearing the 2-hydroxyphenyl core (the same scaffold present in the target compound) against multidrug-resistant Gram-positive pathogens including MRSA USA300 (strain TCH-1516) [1]. The most active compounds exhibited MIC values between 4 and 16 µg/mL against S. aureus TCH-1516—comparable to control antibiotics—and compound 26 showed MIC of 16 µg/mL against drug-resistant Candida albicans AR-0761 [1]. The study established that the 2-hydroxyphenyl moiety is essential for activity, as compounds lacking the ortho-hydroxy group showed significantly reduced potency [1]. While the target compound (free β-amino acid) is the precursor scaffold, it represents the core pharmacophore from which these potent derivatives are constructed.

Antimicrobial resistance MRSA β-Amino acid pharmacophore MIC determination

Proven Application Scenarios for (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic Acid in Scientific Research and Industrial Procurement


Peptidomimetic Drug Discovery – Proteolysis-Resistant β-Peptide Building Block

The (3S)-configured β-amino acid backbone provides inherent resistance to proteolytic degradation (2- to >10-fold half-life extension versus α-amino acids [1]), making this compound the preferred choice for constructing metabolically stable peptide analogs. Its ortho-hydroxy group enables side-chain anchoring strategies during solid-phase peptide synthesis (SPPS), while the bromine atom serves as a heavy-atom label for X-ray crystallographic phasing. This unique combination of chiral β-scaffold stability, synthetic handle, and crystallographic utility cannot be matched by either the des-hydroxy or des-bromo analogs.

Late-Stage Diversification via Suzuki Coupling – Library Synthesis Without Epimerization Risk

The aryl bromide substituent undergoes oxidative addition to Pd(0) approximately 10–50 times faster than the corresponding aryl chloride [2], enabling Suzuki-Miyaura coupling under mild conditions (25–60°C) that preserve the integrity of the (3S) stereocenter. This is a decisive advantage over the chloro analog, which requires forcing conditions (80–110°C) that may cause epimerization at the β-position. Medicinal chemistry groups procuring building blocks for parallel library synthesis should prioritize the bromo compound to maximize yield and enantiomeric excess during diversification.

Halogen Bond-Driven Ligand Design – Optimizing Non-Covalent Interactions in Structure-Based Drug Design

The meta-bromine atom provides a σ-hole of ~12–18 kcal/mol, placing it in the optimal range for biomolecular halogen bonding—stronger than chlorine (~8–12 kcal/mol) but with lower entropic cost than iodine (~18–25 kcal/mol) [3]. Crystallographic evidence confirms that bromine achieves the lowest free energy of X-bonding among halogens in biological systems [3]. Researchers designing halogen-bond-dependent inhibitors (e.g., targeting kinase hinge regions or protein-protein interfaces) should select the bromo compound over the chloro analog for stronger, more geometrically predictable interactions with backbone carbonyl oxygens.

Anti-Infective Scaffold Development – 2-Hydroxyphenyl-β-Amino Acid Pharmacophore for MRSA Programs

The 2-hydroxyphenyl-β-amino acid core has been validated as an antimicrobial pharmacophore, with N-substituted derivatives achieving MIC values of 4–16 µg/mL against MRSA USA300 TCH-1516—activity comparable to standard-of-care antibiotics [4]. The target compound serves as the direct synthetic precursor for generating focused libraries of N-acylated, N-sulfonylated, and N-thiosemicarbazide derivatives for structure-activity relationship (SAR) studies. Anti-infective discovery programs should procure this scaffold for systematic exploration of N-substitution effects on Gram-positive pathogen susceptibility.

Quote Request

Request a Quote for (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.